molecular formula C12H14N8 B11846787 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11846787
M. Wt: 270.29 g/mol
InChI Key: SKITZWDMFBMCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a pyrimidine moiety and an aminopropyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine and pyrimidine rings, followed by their coupling. One common method involves the reaction of 2-chloropyrazine with 4-amino-6-(3-aminopropylamino)pyrimidine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit CHK1 and enhance the efficacy of chemotherapies makes it a valuable compound in cancer research .

Properties

Molecular Formula

C12H14N8

Molecular Weight

270.29 g/mol

IUPAC Name

5-[[6-(3-aminopropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H14N8/c13-2-1-3-15-10-4-11(19-8-18-10)20-12-7-16-9(5-14)6-17-12/h4,6-8H,1-3,13H2,(H2,15,17,18,19,20)

InChI Key

SKITZWDMFBMCLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.